

laboratory scale synthesis of scopoline hydrochloride protocol

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Compound of Interest

Compound Name: *Scopoline hydrochloride*

Cat. No.: *B1681569*

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Application Notes and Protocols

Topic: Laboratory Scale Synthesis of **Scopoline Hydrochloride**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scopoline is a valuable chiral intermediate used in the synthesis of several anticholinergic drugs, most notably tiotropium bromide, a long-acting bronchodilator for managing Chronic Obstructive Pulmonary Disease (COPD).^[1] The efficient synthesis of high-purity scopoline is therefore of significant interest in pharmaceutical development.^[1] The most common and scalable method for producing scopoline is through the reductive hydrolysis of scopolamine or its salts.^[1] This process involves the reductive cleavage of the tropic acid ester from scopolamine hydrobromide using a reducing agent like sodium borohydride.^{[1][2]} The resulting scopoline can then be converted to its hydrochloride salt.^{[2][3]}

This document provides a detailed protocol for the laboratory-scale synthesis of **scopoline hydrochloride** from scopolamine hydrobromide trihydrate.

Data Presentation

Quantitative data, including physicochemical properties, typical reaction parameters, and product specifications, are summarized in the tables below.

Table 1: Physicochemical Properties of **Scopine Hydrochloride**

Property	Value	Reference
CAS Number	85700-55-6	[4][5][6]
Molecular Formula	C ₈ H ₁₃ NO ₂ · HCl	[4][6]
Molecular Weight	191.66 g/mol	[5][7][8]
Appearance	White to off-white crystalline powder	[6]

| Solubility | PBS (pH 7.2): 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 1 mg/ml |[4] |

Table 2: Summary of Synthesis Parameters and Results

Parameter	Value	Reference
Starting Material	Scopolamine Hydrobromide Trihydrate	[1][2]
Reducing Agent	Sodium Borohydride (NaBH ₄)	[1][2][3]
Solvent	Absolute Ethanol	[1][2][3]
Reaction Temperature	0 °C to 30 °C	[1][2]
Yield of Scopine Salt	88.2 - 98.5% (as hydrobromide)	[2]
Key Organic Impurity	Scopoline	[1][2]

| Inorganic Impurities | < 5% (typically 0.5 - 4.0%) |[2] |

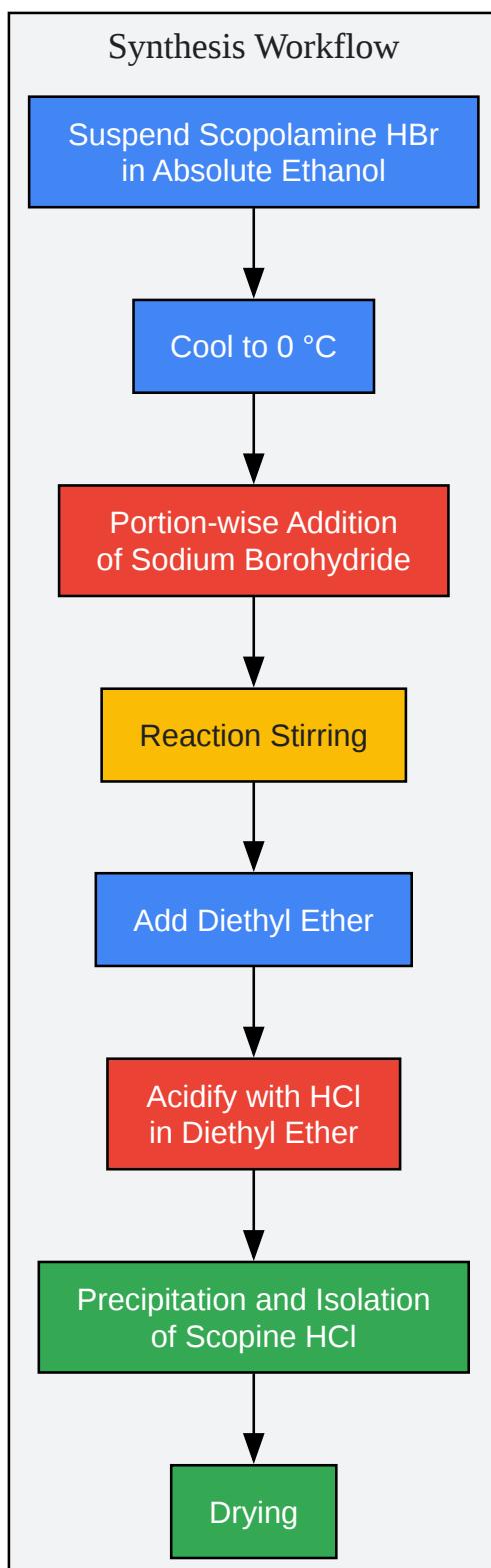
Table 3: Example Product Specifications for **Scopine Hydrochloride**

Analysis	Specification
Assay (titration, anhydrous)	98.0% - 102.0%
Scopoline (HPLC)	Not More Than 2.0%
Related Substances (HPLC)	
Tropic Acid	Not More Than 0.30%
Scopolamine	Not More Than 0.30%
Total Impurities (excluding Scopoline)	Not More Than 1.0%
Water (Karl Fischer)	Not More Than 1.0%
Heavy Metals	Not More Than 10 ppm

Specifications are based on a sample technical data sheet and may vary.[\[6\]](#)

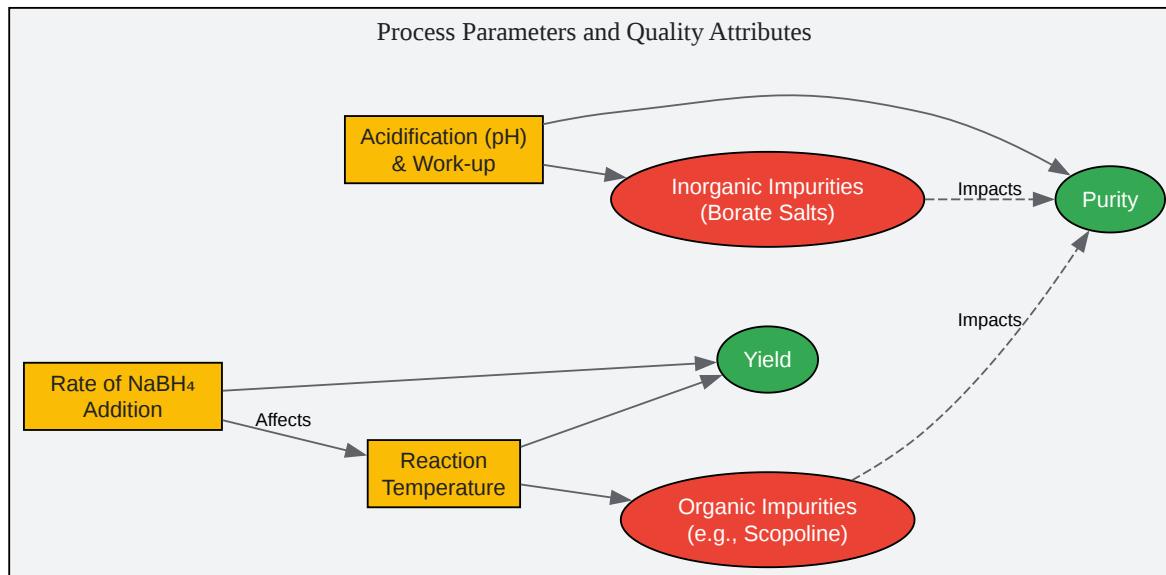
Experimental Workflow and Process Relationships

The following diagrams illustrate the synthesis workflow and the relationship between key process parameters and the quality of the final product.



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Caption: General workflow for the synthesis of **scopine hydrochloride**.



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Caption: Relationship between process parameters and product quality.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for the reductive hydrolysis of scopolamine hydrobromide.[1][2]

Materials and Reagents:

- Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)[1]
- Sodium borohydride (4.0 g, 105.7 mmol)[2]
- Absolute ethanol (100 mL)[1]
- Diethyl ether (50 mL)[2]

- 2M Hydrochloric acid in diethyl ether
- Water (optional, 4.8 mL as per some procedures)[2]
- Round-bottomed flask (250 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Reaction Setup: Suspend scopolamine hydrobromide trihydrate (10.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer.[1]
- Cooling: Cool the suspension to approximately 0 °C using an ice bath.[2]
- Addition of Reducing Agent: Add the sodium borohydride (4.0 g) to the cooled suspension in small portions over a period of time.[2] It is critical to maintain the internal reaction temperature at a maximum of 30 °C to control the reaction rate and minimize impurity formation.[1][2] Gas evolution will be observed.
- Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or HPLC, but can be run for a set time, e.g., 3.5 hours to overnight).[2][9]
- Work-up: Upon completion, add diethyl ether (50 mL) to the reaction mixture.[2]
- Precipitation: Cool the mixture back down to 0 °C in an ice bath. Slowly add the 2M solution of hydrochloric acid in diethyl ether dropwise while stirring until the pH of the mixture is approximately 2.[1]
- Isolation: The product, **scopine hydrochloride**, will precipitate as a white solid.[3] Continue stirring in the ice bath for a period to ensure complete crystallization.

- **Filtration and Drying:** Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any soluble impurities. Dry the collected **scopine hydrochloride** under vacuum to a constant weight.

Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.
- Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.
- Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

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